molecular formula C12H20N2S B3020988 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine CAS No. 100526-35-0

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine

Cat. No.: B3020988
CAS No.: 100526-35-0
M. Wt: 224.37 g/mol
InChI Key: FFNDHYTUTXELJB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thienylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions, enzyme activities, and cellular signaling pathways. Additionally, this compound is used in medicinal chemistry research to develop new therapeutic agents targeting various diseases .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within the cell. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

1-ethyl-N-(thien-2-ylmethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

    1-ethyl-N-(phenylmethyl)piperidin-4-amine: This compound has a phenyl group instead of a thienyl group, which may result in different biological activities and chemical properties.

    1-ethyl-N-(pyridin-2-ylmethyl)piperidin-4-amine: The presence of a pyridine ring can influence the compound’s reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its thienyl group, which imparts specific chemical and biological properties that can be advantageous in certain research applications .

Properties

IUPAC Name

1-ethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-2-14-7-5-11(6-8-14)13-10-12-4-3-9-15-12/h3-4,9,11,13H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNDHYTUTXELJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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